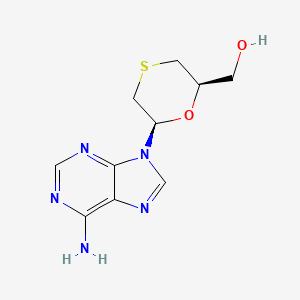
1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1-methyl-4-oxothiazolidine (6-OHMe-1,4-OXTh-A) is an organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-4-oxothiazolidine typically involves the reaction of a thiazolidine derivative with appropriate reagents under controlled conditions. One common method is the cyclization of a thiourea derivative with an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 6-Hydroxy-1-methyl-4-oxothiazolidine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-1-methyl-4-oxothiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the thiazolidine ring. Reagents such as alkyl halides or acyl chlorides are commonly used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-50°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature25-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives with different functional groups.
Substitution: Substituted thiazolidines with various alkyl or acyl groups.
科学的研究の応用
6-Hydroxy-1-methyl-4-oxothiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazolidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation. Its antioxidant properties make it a potential candidate for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 6-Hydroxy-1-methyl-4-oxothiazolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through:
Enzyme Inhibition: It binds to the active site of enzymes, preventing their normal function. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage. This activity is particularly relevant in the context of diseases associated with oxidative stress.
Modulation of Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in gene expression and cellular responses. This modulation can have therapeutic implications in the treatment of diseases.
類似化合物との比較
6-Hydroxy-1-methyl-4-oxothiazolidine can be compared with other thiazolidine derivatives to highlight its uniqueness:
Similar Compounds: Thiazolidine-2,4-dione, 2-Methylthiazolidine, 4-Oxothiazolidine.
Uniqueness: Unlike other thiazolidine derivatives, 6-Hydroxy-1-methyl-4-oxothiazolidine possesses a hydroxyl group at the 6-position, which imparts unique chemical properties and reactivity. This structural feature enhances its potential as an enzyme inhibitor and antioxidant, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
132062-69-2 |
|---|---|
分子式 |
C10H13N5O2S |
分子量 |
267.31 g/mol |
IUPAC名 |
[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-oxathian-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-18-2-6(1-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChIキー |
YIESZIKBQOMSEZ-RNFRBKRXSA-N |
異性体SMILES |
C1[C@H](O[C@H](CS1)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
C1C(OC(CS1)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


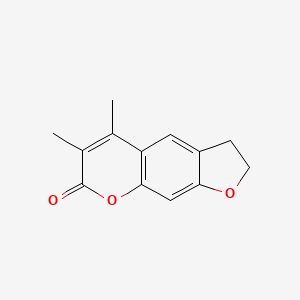
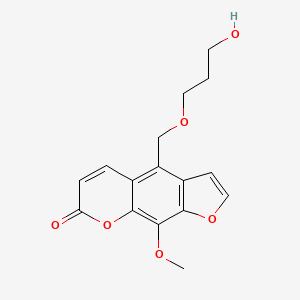
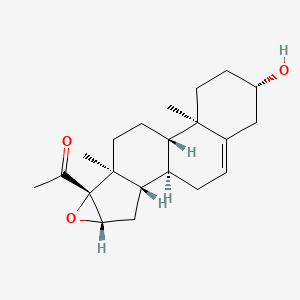
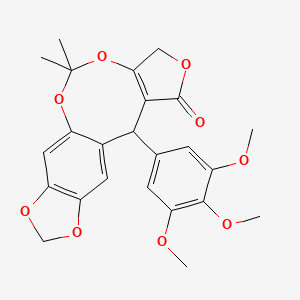
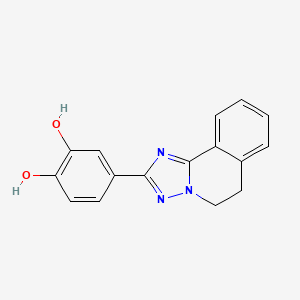

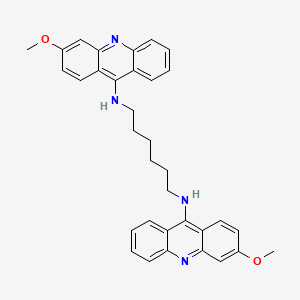
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)


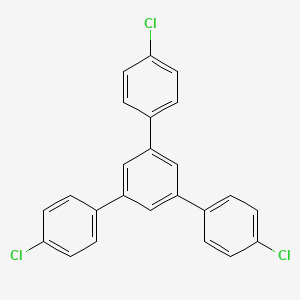
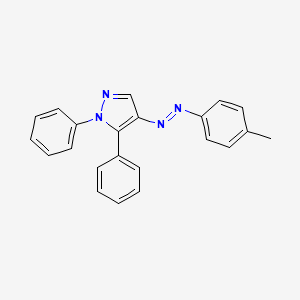
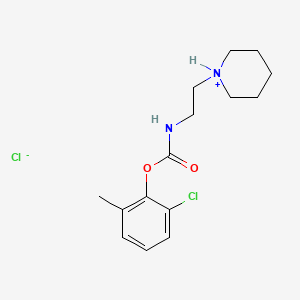
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
